molecular formula C24H22Cl2N4S B2672174 4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-79-7

4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

Cat. No.: B2672174
CAS No.: 303985-79-7
M. Wt: 469.43
InChI Key: JZGUHMSLKTXJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C24H22Cl2N4S and its molecular weight is 469.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

Vibrational spectral analysis using FT-IR and FT-Raman spectroscopy techniques has revealed insights into the equilibrium geometry, vibrational wave numbers, and stability of related pyrimidine derivatives. Studies suggest these compounds exhibit nonlinear optical behavior and potential inhibitory activity against GPb, indicating possible anti-diabetic properties. Molecular docking results highlight their potential as chemotherapeutic agents (Alzoman et al., 2015).

Crystal Structure and Cytotoxic Activity

Research on novel 5-methyl-4-thiopyrimidine derivatives focuses on their synthesis, crystal structure, and cytotoxic activity. These compounds have shown varying levels of cytotoxicity against cancer and normal cell lines, suggesting their potential in cancer therapy (Stolarczyk et al., 2018).

Dihydrofolate Reductase Inhibitors

Structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives provides insights into their potential as dihydrofolate reductase inhibitors. This could have implications in developing treatments for diseases requiring dihydrofolate reductase inhibition (Al-Wahaibi et al., 2021).

Antiviral Activity

Studies on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have shown these compounds inhibit the replication of various viruses, including herpes simplex, varicella-zoster, and human immunodeficiency viruses. This research underlines the potential of pyrimidine derivatives in antiviral therapy (Holý et al., 2002).

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. This highlights the potential of pyrimidine derivatives as bases for developing new antimicrobial agents (Rostamizadeh et al., 2013).

Properties

IUPAC Name

4-(cyclohexylamino)-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N4S/c25-20-12-7-13-21(26)19(20)15-31-24-29-22(16-8-3-1-4-9-16)18(14-27)23(30-24)28-17-10-5-2-6-11-17/h1,3-4,7-9,12-13,17H,2,5-6,10-11,15H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGUHMSLKTXJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.